Trihexyphenidyl - 144-11-6

Trihexyphenidyl

Catalog Number: EVT-261968
CAS Number: 144-11-6
Molecular Formula: C20H31NO
Molecular Weight: 301.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trihexyphenidyl is an amine.
Trihexyphenidyl is a centrally acting muscarinic antagonist used for treatment of parkinsonism and drug-induced extrapyramidal disorders. Its discovery was published in 1949 in a study looking for drugs with antispasmodic activity. Trihexyphenidyl is rarely used in the treatment of parkinsonism, and is not a first line treatment due to significant adverse effects. It has largely been replaced by drugs such as [levodopa]. Trihexyphenidyl was granted FDA approval on 13 May 1949.
Trihexyphenidyl is an oral anticholinergic agent used predominantly in the symptomatic therapy of Parkinson disease and movement disorders. Trihexyphenidyl has not been associated with serum enzyme elevations during treatment, but has been implicated in rare cases of acute liver injury.
Trihexyphenidyl is only found in individuals that have used or taken this drug. It is one of the centrally acting muscarinic antagonists used for treatment of parkinsonian disorders and drug-induced extrapyramidal movement disorders and as an antispasmodic. Trihexyphenidyl is a selective M1 muscarinic acetylcholine receptor antagonist. It is able to discriminate between the M1 (cortical or neuronal) and the peripheral muscarinic subtypes (cardiac and glandular). Trihexyphenidyl partially blocks cholinergic activity in the CNS, which is responsible for the symptoms of Parkinson's disease. It is also thought to increase the availability of dopamine, a brain chemical that is critical in the initiation and smooth control of voluntary muscle movement.
One of the centrally acting MUSCARINIC ANTAGONISTS used for treatment of PARKINSONIAN DISORDERS and drug-induced extrapyramidal movement disorders and as an antispasmodic.
See also: Trihexyphenidyl Hydrochloride (has salt form).
Source and Classification

Trihexyphenidyl belongs to the class of organic compounds known as aralkylamines. It is specifically categorized as a tertiary amine due to its structure, which includes a nitrogen atom bonded to three carbon-containing groups. The chemical formula for trihexyphenidyl is C20H31NO\text{C}_{20}\text{H}_{31}\text{NO}, with a molar mass of approximately 301.47 g/mol .

Synthesis Analysis

Trihexyphenidyl can be synthesized through two primary methods: linear and convergent synthesis.

  1. Linear Synthesis:
    • The process begins with the synthesis of 2-(1-piperidino)propiophenone via a Mannich reaction involving acetophenone, paraformaldehyde, and piperidine.
    • This intermediate is then reacted with cyclohexylmagnesium bromide in a Grignard reaction to yield trihexyphenidyl .
  2. Convergent Synthesis:
    • An alternative method involves preparing the hydrochloride salt of trihexyphenidyl through a multi-step process that includes refining crude products and utilizing methyl tertiary butyl ether to enhance safety and yield .

The synthesis parameters include temperature control (typically maintained between 55°C and 65°C) and ensuring anhydrous conditions during Grignard reactions to prevent unwanted side reactions.

Molecular Structure Analysis

The molecular structure of trihexyphenidyl features a chiral center, resulting in two enantiomers. The compound's structural formula can be represented as follows:

  • Chemical Structure:
    C20H31NO\text{C}_{20}\text{H}_{31}\text{NO}

The presence of the piperidine ring contributes to its pharmacological activity, while the cyclohexyl group enhances its lipophilicity, aiding in central nervous system penetration .

Stereochemistry

The enantiomers of trihexyphenidyl are characterized by different CAS numbers:

  • One enantiomer: CAS 40520-25-0
  • The other enantiomer: CAS 40520-24-9 .
Chemical Reactions Analysis

Trihexyphenidyl participates in various chemical reactions typical of anticholinergic agents:

  • Receptor Binding: It acts as a non-selective antagonist at all five muscarinic acetylcholine receptor subtypes but shows stronger antagonistic activity at M1 and M4 receptors.
  • Metabolic Pathways: While specific metabolic pathways are not extensively documented, it is believed that trihexyphenidyl undergoes minimal metabolism and is primarily excreted unchanged in urine .
Mechanism of Action

The mechanism by which trihexyphenidyl exerts its therapeutic effects primarily involves antagonism of muscarinic acetylcholine receptors in the central nervous system. By blocking these receptors, it helps to restore the balance between acetylcholine and dopamine in the striatum, which is disrupted in parkinsonism. This action leads to reduced tremors and muscle rigidity associated with Parkinson's disease .

Pharmacodynamics

Trihexyphenidyl's pharmacodynamics indicate that it has both central and peripheral anticholinergic effects. Its ability to inhibit parasympathetic impulses results in smooth muscle relaxation and mydriasis (dilation of pupils) .

Physical and Chemical Properties Analysis

Trihexyphenidyl exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 301.47 g/mol
  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Half-Life: The elimination half-life ranges from approximately 3.2 to 4.1 hours .
  • Absorption: Rapidly absorbed from the gastrointestinal tract with peak plasma concentrations occurring around 1.3 hours post-administration .

These properties influence its pharmacokinetics and therapeutic efficacy.

Applications

Trihexyphenidyl is primarily utilized in clinical settings for:

  • Treatment of Parkinson's Disease: It alleviates motor symptoms such as tremors and rigidity.
  • Management of Drug-Induced Extrapyramidal Symptoms: Particularly useful for patients experiencing side effects from antipsychotic medications.
  • Adjunct Therapy: Often used alongside other antiparkinsonian drugs for enhanced symptom control .

Despite its effectiveness, the use of trihexyphenidyl is limited due to potential adverse effects such as confusion, hallucinations, and other central nervous system disturbances, particularly in older patients .

Pharmacological Mechanisms of Trihexyphenidyl

Muscarinic Receptor Antagonism and Selectivity Profiles

Trihexyphenidyl functions as a centrally acting, non-selective muscarinic acetylcholine receptor antagonist. It exhibits nanomolar affinity for all five muscarinic receptor subtypes (M₁–M₅), with the highest binding potency at M₁ (1.6 nM) and M₄ (2.6 nM) receptors, followed by M₃ (6.4 nM), M₂ (7 nM), and M₅ (15.9 nM) subtypes [1] [9]. This binding profile was established through radioligand competition assays using human cloned receptors and native brain tissues [2]. Functionally, trihexyphenidyl demonstrates subtype selectivity in vivo, showing 10-fold greater inhibition of M₁-mediated ganglionic responses (e.g., nictitating membrane contraction) compared to peripheral M₂/M₃-mediated effects like vagal bradycardia [2].

The spatial distribution of trihexyphenidyl’s activity is neuroanatomically specific. In vivo studies confirm its preferential affinity for cerebral cortical muscarinic receptors over peripheral cardiac or glandular receptors, distinguishing it from non-selective antagonists like atropine [2] [6]. This central selectivity underpins its therapeutic utility in movement disorders while partially explaining its reduced peripheral side effects relative to non-selective agents. Molecular analyses reveal that trihexyphenidyl competitively inhibits acetylcholine binding at the orthosteric site of M₁ receptors, thereby attenuating Gq-protein-mediated signaling cascades in striatal neurons [1] [9].

Table 1: Muscarinic Receptor Binding Affinity of Trihexyphenidyl

Receptor SubtypeBinding Affinity (IC₅₀, nM)Primary Localization
M₁1.6Cortex, striatum
M₄2.6Striatum, basal ganglia
M₃6.4Smooth muscle, glands
M₂7.0Cardiac tissue
M₅15.9Substantia nigra

Source: Dorje et al. (1991), Bolden et al. (1992) [1] [9]

Dopaminergic Modulation and Synaptic Plasticity Effects

Trihexyphenidyl enhances striatal dopamine neurotransmission through indirect mechanisms involving cholinergic-dopaminergic crosstalk. In Dyt1 ΔGAG knock-in mice—a model of DYT1 dystonia—trihexyphenidyl administration increased dopamine release by 35% in the dorsolateral striatum, partially rescuing the baseline deficit of 50% observed in mutant animals [3] [5]. This effect was quantified using ex vivo fast-scan cyclic voltammetry and in vivo microdialysis, demonstrating trihexyphenidyl’s capacity to elevate extracellular dopamine concentrations [5].

The mechanistic pathway involves disinhibition of cholinergic interneurons: by blocking presynaptic M₄ autoreceptors on cholinergic terminals, trihexyphenidyl increases acetylcholine release, which subsequently activates β₂-containing nicotinic acetylcholine receptors on dopaminergic terminals to facilitate dopamine exocytosis [3] [9]. This pathway is evidenced by the abolition of trihexyphenidyl’s dopaminergic effects following administration of nicotinic antagonists like mecamylamine [5]. Additionally, trihexyphenidyl modulates synaptic plasticity in the striatum by normalizing long-term depression (LTD) impairments in dystonia models. M₄ receptor antagonism augments dopamine D₁ receptor signaling, which potentiates cAMP/PKA-dependent pathways in striatonigral neurons, thereby restoring corticostriatal synaptic efficacy [9].

Table 2: Dopamine Release Modulation by Trihexyphenidyl in Preclinical Models

Experimental ModelDopamine Release ChangeKey Mechanism
Wild-type mice (ex vivo)+65%nAChR-dependent disinhibition
Dyt1 knock-in mice (ex vivo)+35%Partial rescue via nAChR activation
6-OHDA lesioned rats (in vivo)Enhanced L-DOPA conversionPresynaptic muscarinic antagonism

Source: Downs et al. (2019), Izurieta-Sánchez et al. (1998) [5] [10]

Impact on Nicotinic Acetylcholine Receptor Signaling

Trihexyphenidyl’s therapeutic effects are critically dependent on nicotinic acetylcholine receptor neurotransmission. Although it lacks direct agonist activity at nAChRs, its dopaminergic effects are abolished by selective nicotinic antagonists, confirming an obligate role for nAChRs in mediating trihexyphenidyl-induced dopamine release [3] [5]. Electrophysiological studies show that trihexyphenidyl amplifies β₂*-nAChR currents on striatal dopaminergic terminals by increasing acetylcholine availability, thereby enhancing dopamine exocytosis during high-frequency stimulation [5].

Notably, receptor sensitivity differs in pathological states. Dyt1 mutant mice exhibit increased susceptibility to nicotinic blockade (IC₅₀ = 12.26 nM vs. 29.46 nM in wild-type), indicating altered nAChR function in dystonia [3]. This hypersensitivity rationalizes clinical observations where nicotine patches or lozenges improved dystonic symptoms, suggesting nAChRs as downstream therapeutic targets [5] [9]. Trihexyphenidyl may thus compensate for deficient nAChR signaling by amplifying endogenous cholinergic tone, particularly at α4β2 and α6β2 nAChR subtypes enriched on dopaminergic terminals [3].

Pharmacodynamic Interactions with Levodopa and Central Nervous System Drugs

Trihexyphenidyl potentiates the efficacy of levodopa through complementary mechanisms. In 6-hydroxydopamine-lesioned hemi-Parkinson rats, systemic trihexyphenidyl (5 mg/kg) increased striatal dopamine concentrations by 40% following local L-DOPA administration, an effect attributed to enhanced aromatic L-amino acid decarboxylase activity in the denervated striatum [10]. This metabolic synergy arises from trihexyphenidyl’s ability to block inhibitory muscarinic receptors on serotonergic terminals, which otherwise convert L-DOPA to false neurotransmitters like serotonin-dopamine hybrids [10].

Clinically, trihexyphenidyl reduces required levodopa doses by 30–50% when used adjunctively, minimizing dyskinesia risks associated with high-dose levodopa [4] [7]. It also counteracts drug-induced extrapyramidal symptoms caused by first-generation antipsychotics (e.g., haloperidol, chlorpromazine). By antagonizing striatal M₁ receptors, trihexyphenidyl offsets D₂ receptor blockade-induced acetylcholine hyperactivity, thereby improving drug-induced parkinsonism and dystonia [1] [4]. However, co-administration with other anticholinergics (e.g., tricyclic antidepressants) may induce additive antagonism at muscarinic receptors, necessitating dose adjustments [7] [9].

Table 3: Pharmacodynamic Interactions of Trihexyphenidyl

Interacting DrugInteraction EffectProposed Mechanism
Levodopa↑ Striatal dopamine conversion (40%)Enhanced L-DOPA decarboxylation
HaloperidolReversal of extrapyramidal symptomsM₁ antagonism in striatum
Dopamine agonistsAdditive motor improvementComplementary DA/ACh modulation
AntipsychoticsMasking of tardive dyskinesiaDelayed cholinergic rebound

Source: Izurieta-Sánchez et al. (1998), Medscape (2024) [7] [10]

Properties

CAS Number

144-11-6

Product Name

Trihexyphenidyl

IUPAC Name

1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol

Molecular Formula

C20H31NO

Molecular Weight

301.5 g/mol

InChI

InChI=1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2

InChI Key

HWHLPVGTWGOCJO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O

Solubility

Crystals; decomp at 258.5 °C; pH of 1% aq soln 5.5-6.0; solubility (g/100 mL): water at 25 °C 1.0, alcohol 6, chloroform 5; more soluble in methanol; very slightly soluble in ether, benzene /Hydrochloride/
3.14e-03 g/L

Synonyms

Apo Trihex
Apo-Trihex
ApoTrihex
Artane
Benzhexol
Cyclodol
Hipokinon
Parkinane
Parkopan
Trihexane
Trihexidyl Hydrochloride
Trihexyphenidyl
Trihexyphenidyl Hydrochloride
Trihexyphenidyl Hydrochloride Elixi

Canonical SMILES

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.